1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea
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Description
1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea is a useful research compound. Its molecular formula is C16H17ClN2S and its molecular weight is 304.84. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Structural Analysis
Studies involving thiourea derivatives, such as 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, have been pivotal in crystallography, elucidating the crystal structures of these compounds through single crystal X-ray diffraction. This research provides insights into the molecular configurations, intramolecular hydrogen bonding, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of these compounds (Saeed & Parvez, 2005).
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives have been extensively explored, highlighting their diverse applications in chemical synthesis. For example, a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives were synthesized and characterized, demonstrating the versatility of thiourea compounds in organic synthesis (Yusof et al., 2010).
Applications in Catalysis
Thiourea and its derivatives have found applications in catalysis, such as in the synthesis of rhenium(V) oxo complexes with novel thiol-amide-thiourea ligand systems. These complexes, featuring bidentate thiourea coordination, represent a new class of N(2)S(2) chelates, broadening the scope of high-valent transition metal complexes in catalysis (Lipowska et al., 1996).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,6-dimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-6-5-7-12(2)15(11)19-16(20)18-10-13-8-3-4-9-14(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSQQNYQXOKCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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